molecular formula C17H14N2O2S B13716216 (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

(5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B13716216
M. Wt: 310.4 g/mol
InChI Key: MWWTVXPXKVNFDK-RVDMUPIBSA-N
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Description

The compound (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one belongs to the imidazolone family, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. Its structure includes:

  • A 3-methoxybenzylidene group at position 5, contributing electronic effects via the methoxy substituent.
  • A phenyl group at position 3 and a mercapto (-SH) group at position 2, which influence reactivity and intermolecular interactions .
  • Knoevenagel condensation under microwave irradiation (for arylidene derivatives) .
  • Reaction of amines or diamines with aldehydes or halogenated compounds under reflux conditions .

Properties

Molecular Formula

C17H14N2O2S

Molecular Weight

310.4 g/mol

IUPAC Name

(5E)-5-[(3-methoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C17H14N2O2S/c1-21-14-9-5-6-12(10-14)11-15-16(20)19(17(22)18-15)13-7-3-2-4-8-13/h2-11H,1H3,(H,18,22)/b15-11+

InChI Key

MWWTVXPXKVNFDK-RVDMUPIBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Chemical Identity and Properties

Property Description
Chemical Name (5E)-5-(4-hydroxy-2-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
Molecular Formula C17H14N2O3S
Molecular Weight 326.37 g/mol
CAS Number 1142201-45-3
Other Synonyms 4-Imidazolidinone, 5-[(4-hydroxy-2-methoxyphenyl)methylene]-3-phenyl-2-thioxo- (5E) isomer
PubChem CID 684753 (related analogs)

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (5E)-5-(4-hydroxy-2-methoxybenzylidene)-2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one generally involves the condensation of a 2-mercaptoimidazolone derivative with an appropriately substituted benzaldehyde. The key steps include:

  • Formation of the imidazolone ring system bearing the mercapto group at position 2.
  • Aldol-type condensation with 4-hydroxy-2-methoxybenzaldehyde to introduce the benzylidene substituent at position 5.
  • Control of stereochemistry to obtain the (5E) isomer predominantly.

Detailed Synthetic Route

Step 1: Preparation of 2-mercapto-3-phenyl-3,5-dihydro-4H-imidazol-4-one
  • Starting from phenylhydrazine and thiourea derivatives, the imidazolone ring is constructed by cyclization reactions under acidic or basic catalysis.
  • The mercapto group is introduced via thiourea or related sulfur sources.
  • Reaction conditions typically involve reflux in ethanol or other polar solvents for several hours.
Step 2: Condensation with 4-hydroxy-2-methoxybenzaldehyde
  • The 2-mercaptoimidazolone intermediate is reacted with 4-hydroxy-2-methoxybenzaldehyde in equimolar amounts.
  • The reaction is performed in ethanol or methanol, often with catalytic amounts of acid or base to promote condensation.
  • The mixture is refluxed for 4–6 hours or until completion as monitored by TLC or HPLC.
  • The (5E) isomer is favored due to thermodynamic stability.
Step 3: Isolation and Purification
  • After reaction completion, the product precipitates or is extracted.
  • Purification is achieved by recrystallization from solvents such as ethanol or by chromatographic methods.
  • Characterization confirms the (5E) stereochemistry and purity.

Experimental Data and Results Summary

Parameter Condition/Value Outcome/Notes
Solvent Ethanol or Methanol Good solubility and reaction medium
Catalyst Trace acid (e.g., acetic acid) or base (e.g., piperidine) Promotes condensation reaction
Temperature Reflux (78–85 °C) Ensures completion of condensation
Reaction Time 4–6 hours Monitored by TLC/HPLC
Yield 70–85% High yield with optimized conditions
Purification Method Recrystallization or column chromatography High purity product obtained
Characterization Techniques NMR, IR, Mass Spectrometry, X-ray crystallography (for stereochemistry) Confirms structure and (5E) isomer

Notes on Stereochemistry and Isomerism

The (5E) configuration refers to the trans arrangement of the benzylidene substituent relative to the imidazolone core, which is the thermodynamically favored isomer. Control of reaction conditions such as solvent polarity, temperature, and catalysts is essential to maximize the (5E) isomer yield and minimize (5Z) isomer formation.

Summary Table of Preparation Methods

Step Reagents/Materials Conditions Outcome
Imidazolone ring formation Phenylhydrazine, thiourea Reflux in ethanol, acidic/basic catalyst 2-mercapto-3-phenylimidazolone intermediate
Aldol condensation 2-mercaptoimidazolone, 4-hydroxy-2-methoxybenzaldehyde Reflux in ethanol/methanol, acid/base catalyst (5E)-benzylidene substituted product
Purification Recrystallization or chromatography Room temperature or mild heating Pure (5E)-isomer compound

Chemical Reactions Analysis

Types of Reactions

(5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group can yield disulfides, while nucleophilic substitution can produce various substituted imidazole derivatives .

Scientific Research Applications

(5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among imidazolone derivatives lie in the substituents on the benzylidene group and the presence of functional groups like mercapto (-SH) or sulfonate. These variations significantly impact physicochemical properties:

Compound Substituent on Benzylidene Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 3-Methoxy ~310* Not reported -SH, -OCH₃
(5E)-5-(2-Nitrobenzylidene) analog 2-Nitro ~340† 141–143 -NO₂, -SH
(5E)-5-(3,4,5-Trimethoxy) analog 3,4,5-Trimethoxy 370.4 Not reported -OCH₃ (×3), -SH
(5Z)-5-(3-Ethoxy-2-hydroxy) analog 3-Ethoxy-2-hydroxy 340.40 Not reported -OC₂H₅, -OH, -SH
(5Z)-5-(Diphenylmethylene) analog Diphenyl Not reported Not reported -C₆H₅ (×2), -SH

*Estimated based on structural analogs. †Calculated from .

Key Observations:

  • Electron-withdrawing groups (e.g., -NO₂ in ) lower melting points compared to electron-donating groups (-OCH₃) due to reduced crystallinity.
  • Methoxy groups enhance solubility in polar solvents, whereas bulky aryl groups (e.g., diphenyl) may decrease solubility .
Antimicrobial Activity
  • Compounds with 2-nitrobenzylidene substituents (e.g., c) exhibit moderate antimicrobial activity, attributed to the electron-withdrawing -NO₂ group enhancing membrane penetration .
  • 3-Methoxybenzylidene derivatives (e.g., ) show improved bioavailability due to increased water solubility, though specific antimicrobial data for the target compound are unavailable .
Anticancer Activity
  • Imidazolones with sulfonate moieties () demonstrate enhanced cytotoxicity (e.g., IC₅₀ = 85.1 µM against HeLa cells) compared to non-sulfonated analogs. The target compound’s -SH group may similarly improve binding to thiol-rich cellular targets .
  • Styryl-substituted imidazolones () exhibit antimitotic activity, suggesting that the benzylidene group’s conjugation system is critical for bioactivity .

Biological Activity

The compound (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one is a member of the imidazole family, characterized by its unique structural features that include a mercapto group and a methoxybenzylidene moiety. This compound has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Chemical Formula C₁₇H₁₄N₂O₂S
Molecular Weight 310.37 g/mol
CAS Number 13109-91-6
Density 1.35 g/cm³ (predicted)
Boiling Point 458 °C (predicted)
Hazard Classification Irritant

Antimicrobial Activity

Recent studies have indicated that compounds with similar structures exhibit moderate to good antimicrobial activity. For instance, research on thiazole derivatives showed effective inhibition against various bacterial strains, suggesting that (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one could possess similar properties due to its structural analogies .

Anticancer Activity

In vitro studies have demonstrated that imidazole derivatives can effectively inhibit cancer cell proliferation. The compound's mechanism of action may involve the disruption of microtubule dynamics, akin to established antitubulin drugs. For example, a related class of compounds known as SMART compounds has shown significant cytotoxicity against cancer cells by binding to the colchicine-binding site on tubulin, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis .

Case Study: In Vivo Efficacy

A study evaluating the in vivo efficacy of SMART compounds reported tumor growth inhibition in human prostate (PC-3) and melanoma (A375) xenograft models. Treatments resulted in tumor growth inhibition percentages ranging from 4% to 30%, indicating a promising therapeutic potential for structurally related compounds .

The biological activity of (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one may be attributed to:

  • Microtubule Disruption : Similar to other imidazole derivatives, it may interfere with tubulin polymerization.
  • Apoptosis Induction : It potentially triggers apoptosis in cancer cells by activating intrinsic pathways.
  • Antioxidant Properties : The mercapto group may contribute to antioxidant activities, mitigating oxidative stress in cells.

Q & A

How can researchers optimize the synthesis of (5E)-2-mercapto-5-(3-methoxybenzylidene)-3-phenyl-3,5-dihydro-4H-imidazol-4-one to improve yield and purity?

Methodological Answer:

  • Base-Promoted Cyclization: Adopt transition-metal-free conditions using amidines and ketones with a strong base (e.g., KOH or NaOMe) to facilitate spiro-fused imidazolone formation, as demonstrated in analogous dihydroimidazolone syntheses .
  • Solvent Selection: Use polar aprotic solvents (e.g., DMF or methanol) to enhance reaction homogeneity. highlights methanol’s role in improving intermediate purity (94% yield, 95.5% HPLC purity) via reflux and filtration .
  • Reagent Ratios: Optimize stoichiometry of sodium methoxide and magnesium chloride to reduce side products, as seen in thioether formation steps .
  • Post-Synthesis Purification: Employ recrystallization from ethyl acetate/water mixtures to isolate crystalline products with >75% recovery .

What methodological approaches are recommended to resolve contradictions in NMR data for imidazolone derivatives?

Methodological Answer:

  • Multi-Spectral Correlation: Combine 1H^1H-NMR, 13C^{13}C-NMR, and HRMS to verify structural assignments. For example, resolved tautomeric ambiguities in oxazepinone derivatives by comparing experimental HRMS (e.g., m/z 354.1210 for C19_{19}H19_{19}N3_3O3_3) with theoretical values .
  • Computational Modeling: Use DFT calculations to predict chemical shifts and compare with experimental NMR data. This approach validated the Z/E configuration in benzylidene derivatives in .
  • X-ray Crystallography: When feasible, determine absolute configuration via single-crystal diffraction, as done for spiro-fused imidazolones (CCDC 1017138) .

How can the antifungal activity of this compound be systematically evaluated against plant pathogens?

Methodological Answer:

  • In Vitro Assays:
    • Mycelial Growth Inhibition: Use potato dextrose agar (PDA) plates inoculated with Fusarium spp. or Botrytis cinerea. Measure inhibition zones at 50–200 µg/mL concentrations, referencing protocols from .
    • Spore Germination Tests: Assess conidial germination rates in liquid media supplemented with the compound (IC50_{50} calculations) .
  • In Vivo Models:
    • Apply foliar sprays on infected crops (e.g., wheat or tomatoes) and monitor disease progression over 14 days. ’s randomized block design with split-split plots can guide experimental replication .

What strategies are effective in analyzing the environmental fate of this compound in ecological risk assessments?

Methodological Answer:

  • Environmental Partitioning Studies:
    • Measure logPP (octanol-water) to predict bioaccumulation. Analogous benzodioxole derivatives in showed low bioaccumulation potential (logPP <3) .
    • Assess hydrolysis stability at varying pH (e.g., pH 4–9) to determine abiotic degradation rates .
  • Biotic Transformation Assays:
    • Use soil microcosms spiked with 14C^{14}C-labeled compound to track mineralization (CO2_2 evolution) and metabolite formation via LC-MS/MS .
  • Ecotoxicity Testing:
    • Conduct Daphnia magna acute toxicity tests (48-h EC50_{50}) and algal growth inhibition assays per OECD guidelines .

How should researchers approach structural elucidation when X-ray crystallography is not feasible?

Methodological Answer:

  • Advanced Spectroscopic Techniques:
    • 2D NMR (COSY, NOESY): Resolve spatial proximity of protons in the benzylidene and mercapto groups. used NOESY to confirm Z-configuration in thiazolo-pyrimidine derivatives .
    • IR Spectroscopy: Identify characteristic stretches (e.g., C=O at ~1700 cm1^{-1}, C=S at ~1250 cm1^{-1}) to differentiate tautomers .
  • Computational Aids:
    • Generate in silico NMR spectra using software like ACD/Labs or Gaussian. ’s PubChem data (InChI: C10H6INO2S2) provided validated references for comparison .

What in silico methods are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Profiling:
    • Use SwissADME to predict bioavailability (Lipinski’s Rule of 5), blood-brain barrier penetration, and CYP450 inhibition. Analogous imidazolones in showed moderate BBB permeability .
  • Molecular Docking:
    • Target enzymes like cyclin-dependent kinases (CDKs) or fungal lanosterol demethylase (CYP51). ’s autophagy-inducing imidazolones were docked into ATP-binding pockets using AutoDock Vina .
  • QSAR Modeling:
    • Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity. ’s thiazolidinones used QSAR to optimize antifungal EC50_{50} values .

How can researchers address discrepancies in biological activity data across different studies?

Methodological Answer:

  • Standardized Assay Conditions:
    • Normalize cell viability assays (e.g., MTT) using identical cell lines (e.g., HepG2 or MCF-7) and serum concentrations (10% FBS) to minimize variability .
  • Meta-Analysis of Structure-Activity Relationships (SAR):
    • Compare substituent effects (e.g., methoxy vs. chloro groups) on IC50_{50} values. found that 4-nitrobenzyl substituents reduced antifungal efficacy by 40% compared to 4-methyl analogs .
  • Dose-Response Replication:
    • Repeat experiments with ≥3 biological replicates and report mean ± SEM. ’s split-plot design ensured statistical robustness for trellis system studies .

What experimental designs are recommended for studying the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing:
    • Store samples at 40°C/75% RH for 6 months (ICH Q1A guidelines). Monitor degradation via HPLC (e.g., ’s 95.5% purity threshold) .
  • Light Exposure Studies:
    • Use ICH Q1B photostability protocols with UV-vis irradiation (1.2 million lux-hours). ’s benzimidazole analogs degraded by 15% under UV-B .
  • Lyophilization for Long-Term Storage:
    • Freeze-dry the compound with cryoprotectants (e.g., trehalose) and store at -80°C in amber vials .

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